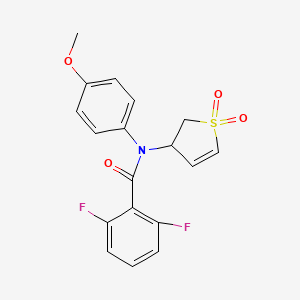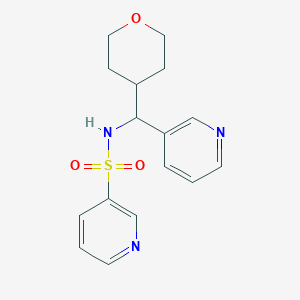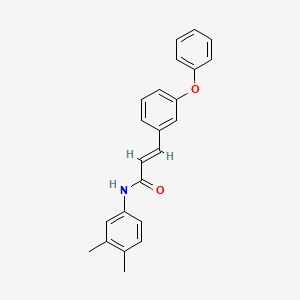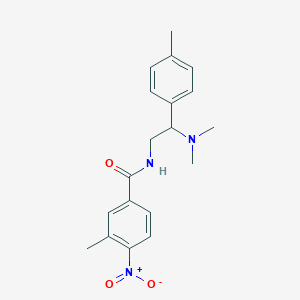![molecular formula C13H14Cl2F3N3O B2470362 2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one CAS No. 1023472-23-2](/img/structure/B2470362.png)
2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 260553-15-9 . It has a molecular weight of 342.15 and its IUPAC name is 1-(chloroacetyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12Cl2F3N3O/c13-6-10(21)19-1-3-20(4-2-19)11-9(14)5-8(7-18-11)12(15,16)17/h5,7H,1-4,6H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 85 - 87 degrees Celsius .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include the compound , are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Biological Activities
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Applications
Given the unique properties and the wide range of applications of trifluoromethylpyridine derivatives, it is expected that many novel applications will be discovered in the future .
Synthesis of Chlorotriazolinone
2-Chloro-1,1,1-trimethoxyethane, a compound related to the one , has been used for the synthesis of chlorotriazolinone .
Synthesis of 2-Chloromethyl-7-[3-(Trifluoromethyl)Pyridin-2-Yl]-3H-Quinazolin-4-One
2-Chloro-1,1,1-trimethoxyethane has also been used for the synthesis of 2-chloromethyl-7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of “2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one” are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . .
Mode of Action
The mode of action of this compound is not explicitly documented. As a derivative of TFMP, it may share similar characteristics. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its impact on bioavailability is also unknown. The compound has a molecular weight of 34215 , which may influence its pharmacokinetic properties.
Result of Action
As a derivative of TFMP, it may have potential applications in the agrochemical and pharmaceutical industries . .
properties
IUPAC Name |
2-chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2F3N3O/c1-8(14)12(22)21-4-2-20(3-5-21)11-10(15)6-9(7-19-11)13(16,17)18/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSMRCOCJAOGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)
![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)

![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)
![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)


triazin-4-one](/img/structure/B2470299.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2470300.png)
